molecular formula C14H17BrN2O3 B4837974 N-(4-bromophenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide

N-(4-bromophenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide

Cat. No.: B4837974
M. Wt: 341.20 g/mol
InChI Key: XVTPECMEHNAGKP-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide is a synthetic acetamide derivative featuring a morpholinone core substituted with an ethyl group at position 4 and a 2-oxo moiety. The compound’s structure includes a 4-bromophenyl group attached via an acetamide linker, which is critical for its physicochemical and biological properties.

Properties

IUPAC Name

N-(4-bromophenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O3/c1-2-17-7-8-20-14(19)12(17)9-13(18)16-11-5-3-10(15)4-6-11/h3-6,12H,2,7-9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTPECMEHNAGKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC(=O)C1CC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide typically involves the following steps:

    Formation of the Bromophenyl Intermediate: The starting material, 4-bromoaniline, undergoes acylation with acetic anhydride to form N-(4-bromophenyl)acetamide.

    Morpholinyl Group Introduction: The intermediate is then reacted with 4-ethylmorpholine in the presence of a suitable catalyst, such as a Lewis acid, to introduce the morpholinyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into more reactive forms.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents are often employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could result in a variety of substituted phenylacetamides.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or inhibitor in biochemical studies.

    Industry: It could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide would depend on its specific application. In medicinal chemistry, for example, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Morpholinone-Based Analogs

Morpholinone derivatives share the 2-oxomorpholin-3-yl core but differ in substituents. Key examples include:

Compound Name R₁ (Morpholinone Substitution) R₂ (Acetamide Substitution) MolWeight (g/mol) Key Properties/Activities
N-(4-bromophenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide (Target Compound) 4-Ethyl 4-Bromophenyl 292.33 Screening compound
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide 4-Acetyl, 6,6-dimethyl 4-Isopropylphenyl 347.35 Synthesized via amidation; no bioactivity reported
2-(6,6-Dimethyl-4-(methylsulfonyl)-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide 4-Methylsulfonyl, 6,6-dimethyl 4-Isopropylphenyl 411.50 Enhanced electrophilicity due to sulfonyl group

Key Observations :

  • The ethyl group in the target compound likely enhances lipophilicity compared to bulkier substituents (e.g., acetyl or sulfonyl groups) in analogs.

Thiazolidine-2,4-dione Derivatives ()

These analogs replace the morpholinone core with a thiazolidine-2,4-dione ring, linked to a 4-bromophenyl group. Notable examples:

Compound ID Core Structure Substituents on Thiazolidine Yield (%) Melting Point (°C) Bioactivity
4j Thiazolidine-2,4-dione 3-Methoxybenzylidene 96 253–255 Antimicrobial activity
4k Thiazolidine-2,4-dione 4-Bromobenzylidene 96 286–288 Antimicrobial activity
4l Thiazolidine-2,4-dione 4-Methoxybenzylidene 98 260–262 Antimicrobial activity

Comparison with Target Compound :

  • Thiazolidine-2,4-dione derivatives exhibit higher melting points (253–288°C vs. unreported for the target compound), suggesting greater crystallinity.

Thiazole and Pyridazinone Derivatives ()

Thiazole Derivatives () :

  • 9e–9h : Feature a 2-oxothiazole core with varied aryl substituents (e.g., 4-methoxyphenyl, 4-nitrophenyl). Yields are low (15–21%), and melting points range from 162–232°C .

Pyridazinone Derivatives ():

  • N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide : Acts as a potent FPR2 agonist, inducing calcium mobilization and chemotaxis in neutrophils .

Comparison with Target Compound :

  • The pyridazinone derivative’s FPR2 agonism suggests that acetamide-linked heterocycles can target formyl peptide receptors, a pathway unexplored for the morpholinone-based compound.
  • Thiazole derivatives’ lower yields highlight synthetic challenges compared to morpholinone analogs.

Triazino Indole and Thienopyrimidine Derivatives ()

  • Compound 26 (): N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide. Contains a triazinoindole core linked via a thioether group. Purity >95% .
  • Compound: Thieno[3,2-d]pyrimidine core with sulfanyl linkage.

Comparison with Target Compound :

  • The thienopyrimidine derivative’s higher molecular weight (486.40 vs.
  • Triazinoindole derivatives demonstrate the versatility of sulfur-containing linkers in modulating bioactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-bromophenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide
Reactant of Route 2
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N-(4-bromophenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide

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